

Application Notes and Protocols for Studying Fungal Cell Walls Using PAC-113

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Compound of Interest

Compound Name: PAC-113

Cat. No.: B1574744

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Introduction

PAC-113 is a 12-amino-acid antimicrobial peptide derived from histatin 5, a naturally occurring protein in human saliva.[1] It exhibits potent antifungal activity, particularly against *Candida* species, making it a valuable tool for studying fungal cell wall biology and a potential candidate for antifungal drug development.[1][2] This document provides detailed application notes and protocols for utilizing **PAC-113** to investigate fungal cell wall integrity, signaling pathways, and susceptibility.

The primary mechanism of action of **PAC-113** involves a multi-step process that begins with its binding to the fungal cell surface. This interaction is followed by translocation across the cell wall, a process facilitated by the cell wall protein Ssa2 in *Candida albicans*. [1][3] Once inside the cell, **PAC-113** can disrupt the cell membrane and interfere with essential cellular processes, ultimately leading to cell death.[1] The activity of **PAC-113** is notably sensitive to high salt concentrations, a factor to consider in experimental design.[3]

These characteristics make **PAC-113** an excellent molecular probe to:

- Assess fungal cell wall integrity and identify components crucial for defense against antimicrobial peptides.

- Investigate cell wall stress response signaling pathways, such as the Cell Wall Integrity (CWI) and calcineurin pathways.[\[3\]](#)
- Evaluate the efficacy of potential antifungal compounds and screen for synergistic interactions.

Data Presentation

Table 1: In Vitro Antifungal Activity of PAC-113 and its Derivatives

This table summarizes the Minimum Inhibitory Concentration (MIC) values of **PAC-113** and its truncated derivatives against *Candida albicans*. The MIC is defined as the lowest concentration of the peptide that inhibits the visible growth of the microorganism.

Peptide	Sequence	MIC (µg/mL) against <i>C. albicans</i> ATCC 10231	Reference
PAC-113	AKRHHGYKRKFH	4	[2]
N-terminal truncated P-113	RHHGYKRKFH	32	[2]
C-terminal truncated P-113	AKRHHGYKRK	64	[2]

Data from Cheng et al., 2020.[\[2\]](#)

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for antifungal susceptibility testing of yeasts and is suitable for determining the MIC of **PAC-113**.[\[1\]](#)

Materials:

- Fungal strain of interest (e.g., *Candida albicans*)
- Sabouraud Dextrose Broth (SDB) or Yeast Peptone Dextrose (YPD) broth
- RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)
- **PAC-113** peptide
- Sterile 96-well U-bottom microtiter plates
- Sterile distilled water or Phosphate Buffered Saline (PBS)
- Spectrophotometer
- Incubator (35°C)
- Multichannel pipette

Procedure:

- Inoculum Preparation: a. From a fresh culture plate, pick a few colonies of the fungal strain and inoculate into SDB or YPD broth. b. Incubate at 35°C with shaking (200 rpm) overnight. c. Harvest the cells by centrifugation, wash twice with sterile PBS, and resuspend in RPMI-1640 medium. d. Adjust the cell density to $1-5 \times 10^6$ cells/mL using a spectrophotometer (OD600) and a hemocytometer. e. Dilute the suspension 1:1000 in RPMI-1640 to obtain a final inoculum concentration of $1-5 \times 10^3$ cells/mL.
- Peptide Dilution: a. Prepare a stock solution of **PAC-113** in sterile water. b. In a 96-well plate, perform a two-fold serial dilution of **PAC-113** in RPMI-1640 medium to achieve a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL). The final volume in each well should be 100 µL. c. Include a positive control well (no peptide) and a negative control well (no cells).
- Inoculation and Incubation: a. Add 100 µL of the prepared fungal inoculum to each well containing the peptide dilutions and the positive control well. b. The final volume in each well will be 200 µL. c. Seal the plate and incubate at 35°C for 24-48 hours.

- MIC Determination: a. After incubation, visually inspect the plate for turbidity. b. The MIC is the lowest concentration of **PAC-113** that shows no visible growth. c. Alternatively, the absorbance at 600 nm can be read using a microplate reader. The MIC is defined as the concentration that causes a significant reduction (e.g., $\geq 50\%$ or $\geq 90\%$) in growth compared to the positive control.

Protocol 2: Fungal Cell Wall Binding Assay

This protocol uses a fluorescently labeled **PAC-113** to quantify its binding to the fungal cell wall.

Materials:

- FITC-labeled **PAC-113** (or other suitable fluorescent label)
- *Candida albicans* cells
- Sodium acetate buffer (12.5 mM)
- Flow cytometer
- Confocal microscope

Procedure:

- Cell Preparation: a. Grow *C. albicans* cells to mid-log phase as described in Protocol 1. b. Harvest and wash the cells twice with sodium acetate buffer. c. Resuspend the cells in sodium acetate buffer to a density of 1×10^7 cells/mL.
- Binding Reaction: a. Add FITC-labeled **PAC-113** to the cell suspension at a final concentration of 0.6 $\mu\text{g/mL}$. b. Incubate for 2 minutes at room temperature.
- Flow Cytometry Analysis: a. Immediately analyze the cell suspension using a flow cytometer. b. Excite the sample with a 488 nm laser and measure the emission at ~ 520 nm. c. Quantify the mean fluorescence intensity (MFI) of the cell population, which corresponds to the amount of bound peptide.
- Confocal Microscopy (Optional): a. After the binding reaction, wash the cells to remove unbound peptide. b. Mount the cells on a microscope slide and visualize using a confocal

microscope with appropriate laser and filter settings for the fluorescent label. c. This will allow for the visualization of the peptide's localization on the cell surface.[4]

Protocol 3: Intracellular Translocation Assay

This protocol utilizes confocal microscopy to visualize the entry of fluorescently labeled **PAC-113** into fungal cells.

Materials:

- FITC-labeled **PAC-113**
- *Candida albicans* cells
- Growth medium (e.g., RPMI-1640)
- Confocal microscope

Procedure:

- Cell Preparation: a. Grow *C. albicans* cells to mid-log phase. b. Adhere the cells to a glass-bottom dish suitable for confocal microscopy.
- Peptide Treatment and Imaging: a. Add FITC-labeled **PAC-113** to the cells at a concentration equivalent to its MIC. b. Immediately begin time-lapse imaging using a confocal microscope. c. Acquire images at regular intervals (e.g., every 5 minutes) to track the movement of the fluorescent peptide from the cell exterior to the interior.[4] d. After an extended incubation (e.g., 1 hour), observe the subcellular localization of the peptide, which may accumulate in specific organelles like the vacuole.[4]

Protocol 4: Checkerboard Assay for Synergistic Effects

This protocol is used to assess the synergistic antifungal activity of **PAC-113** in combination with another antifungal agent, such as caspofungin.

Materials:

- **PAC-113**

- Second antifungal agent (e.g., caspofungin)
- Fungal strain of interest
- RPMI-1640 medium
- Sterile 96-well microtiter plates
- Incubator (35°C)

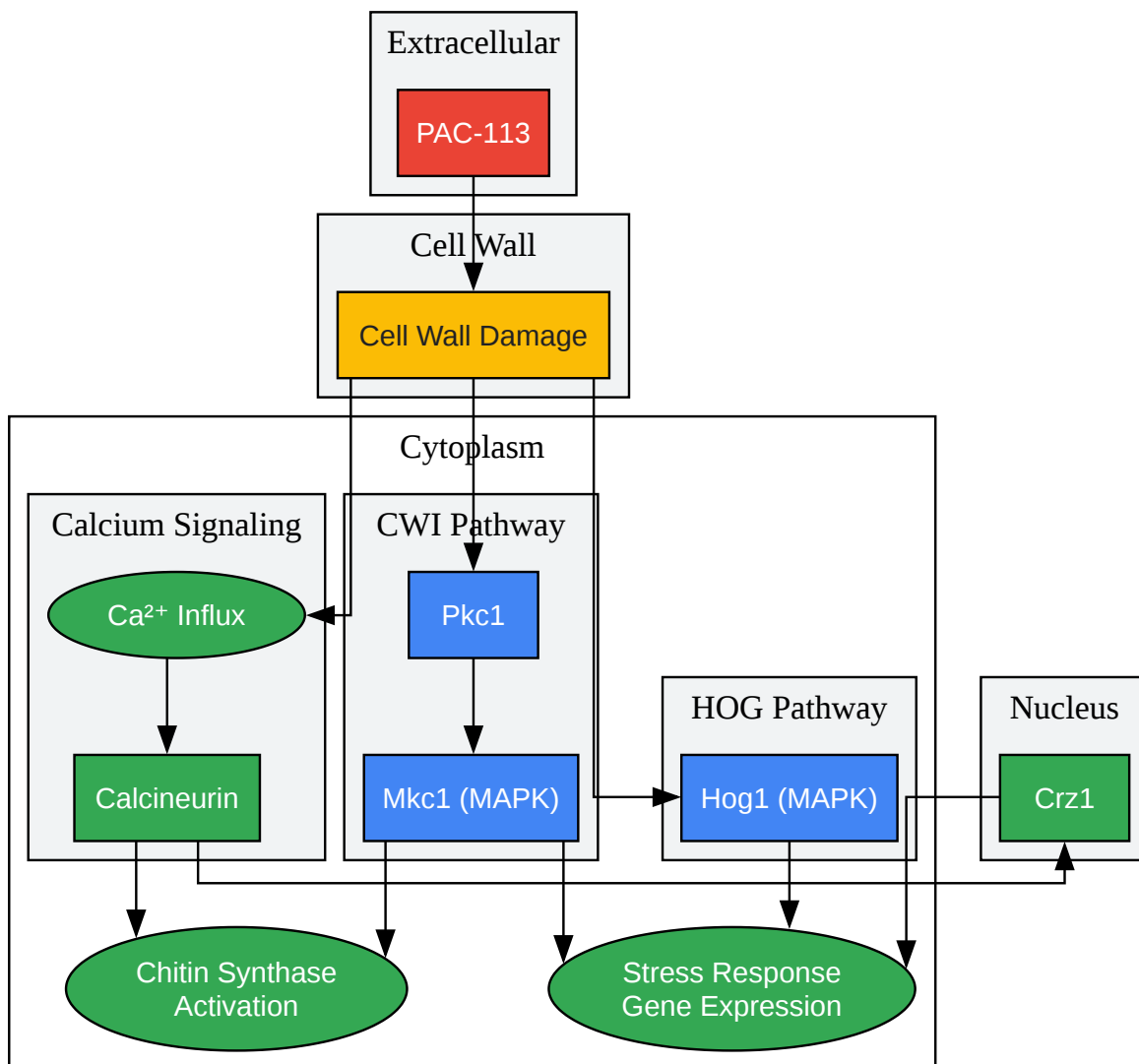
Procedure:

- Plate Setup: a. Prepare serial dilutions of **PAC-113** horizontally across the plate and serial dilutions of the second antifungal agent vertically down the plate. b. This creates a matrix of wells with varying concentrations of both compounds. c. Include rows and columns with each drug alone to determine their individual MICs.
- Inoculation and Incubation: a. Inoculate the plate with the fungal suspension as described in Protocol 1. b. Incubate at 35°C for 24-48 hours.
- Data Analysis: a. Determine the MIC of each drug alone and in combination. b. Calculate the Fractional Inhibitory Concentration (FIC) index for each combination using the following formula: $\text{FIC Index} = (\text{MIC of drug A in combination} / \text{MIC of drug A alone}) + (\text{MIC of drug B in combination} / \text{MIC of drug B alone})$ c. Interpret the results as follows:
 - Synergy: $\text{FIC Index} \leq 0.5$
 - Additive/Indifference: $0.5 < \text{FIC Index} \leq 4.0$
 - Antagonism: $\text{FIC Index} > 4.0$

Signaling Pathways and Experimental Workflows

Fungal Cell Wall Stress Response

PAC-113, by targeting the cell wall and membrane, induces a significant stress response in fungal cells. This response is primarily mediated by the Cell Wall Integrity (CWI) pathway and the High Osmolarity Glycerol (HOG) pathway, as well as the calcium-calcineurin signaling cascade. These pathways work in concert to reinforce the cell wall and mitigate the damage caused by the peptide.^{[2][3]}

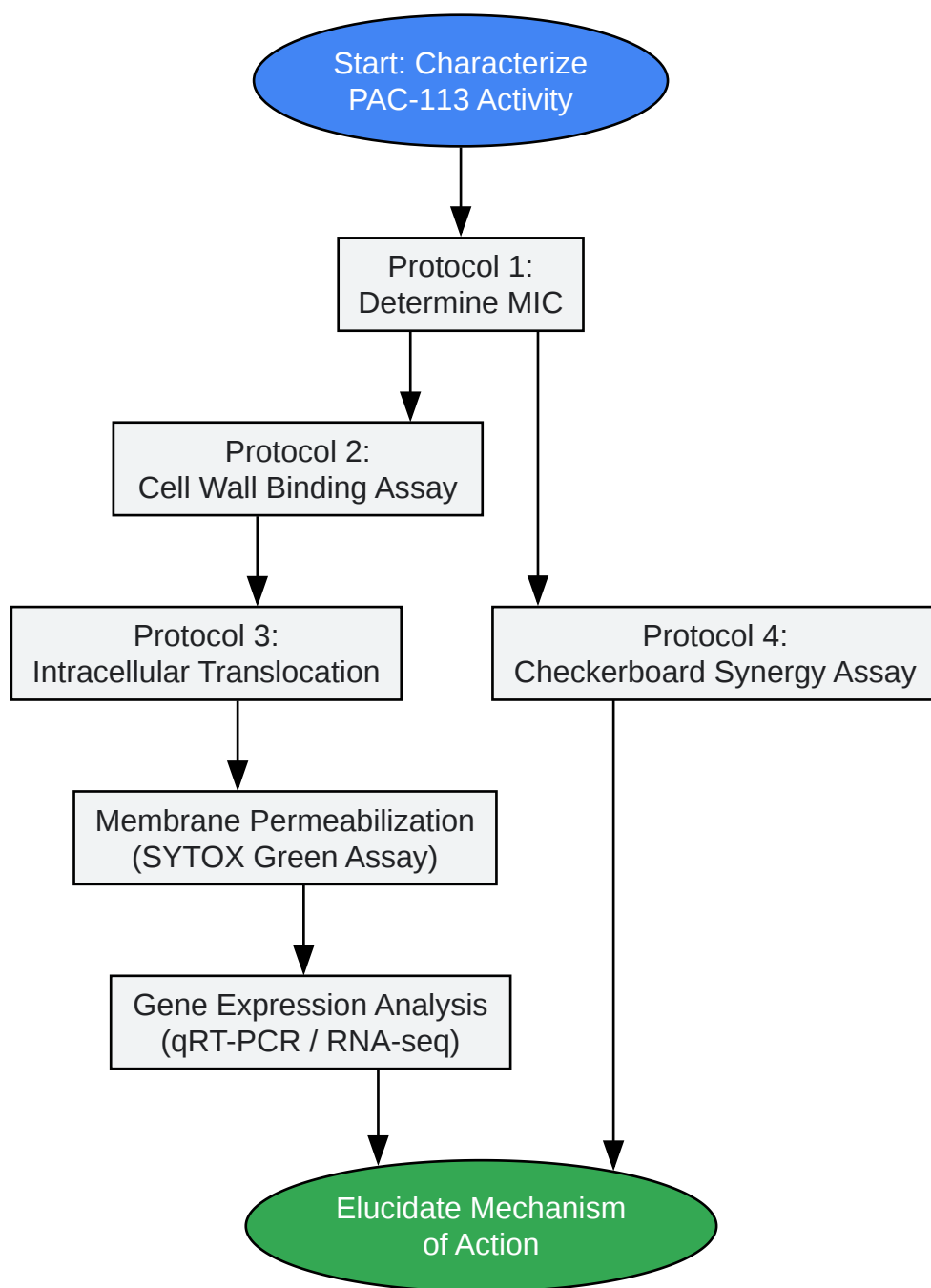


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Caption: Fungal cell wall stress response pathways activated by **PAC-113**.

Experimental Workflow for Investigating PAC-113's Mechanism of Action

The following workflow outlines a logical sequence of experiments to characterize the antifungal mechanism of **PAC-113**.

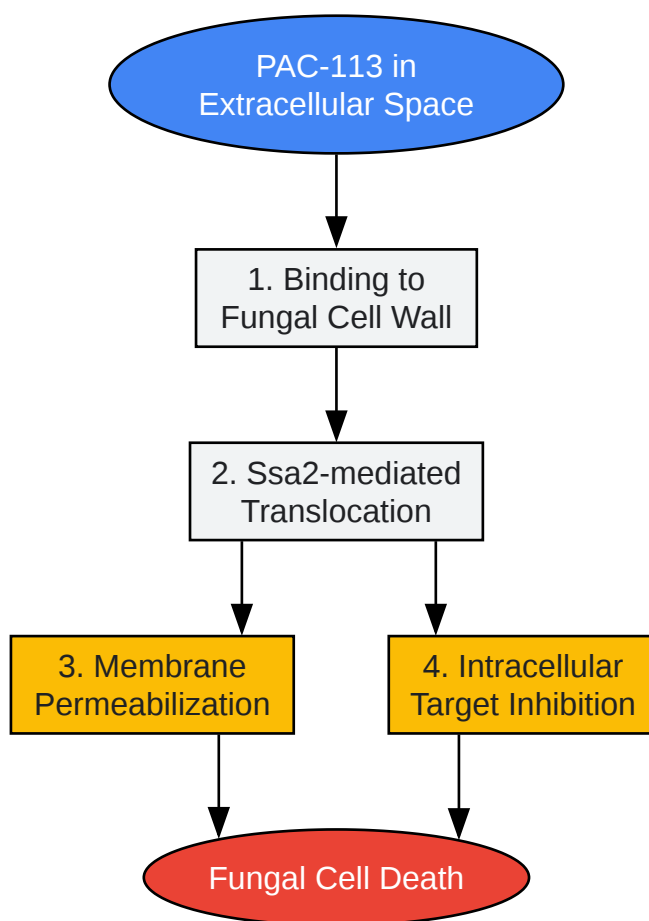


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Caption: Workflow for studying **PAC-113**'s antifungal mechanism.

Logical Relationship of **PAC-113**'s Antifungal Action

This diagram illustrates the sequential steps involved in the fungicidal activity of **PAC-113**.



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